molecular formula C14H14O2 B3320799 Benzene, 1,2-bis[(2-propynyloxy)methyl]- CAS No. 126422-60-4

Benzene, 1,2-bis[(2-propynyloxy)methyl]-

Cat. No.: B3320799
CAS No.: 126422-60-4
M. Wt: 214.26 g/mol
InChI Key: VMZOMHOKTLWQBW-UHFFFAOYSA-N
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Description

Contextualizing Alkyne-Functionalized Aromatic Scaffolds in Synthetic Organic Chemistry

Alkyne-functionalized aromatic scaffolds are pivotal building blocks in modern synthetic organic chemistry. The presence of the carbon-carbon triple bond, or alkyne group, provides a rich platform for a multitude of chemical transformations. One of the most prominent reactions involving terminal alkynes is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgtcichemicals.com This reaction is celebrated for its high efficiency, selectivity, and mild reaction conditions, enabling the facile construction of complex molecular architectures, including 1,2,3-triazoles. organic-chemistry.orgtcichemicals.com

The integration of alkyne functionalities onto an aromatic core, such as a benzene (B151609) ring, combines the rigidity and planarity of the aromatic system with the reactive potential of the alkynes. This combination is highly sought after for the synthesis of advanced materials, including polymers, dendrimers, and functional surfaces.

Significance of 1,2-Disubstitution Patterns in Benzene Derivatives for Molecular Design

The substitution pattern on a benzene ring profoundly influences the molecule's three-dimensional structure, reactivity, and potential applications. A 1,2- or ortho-disubstitution pattern, as seen in Benzene, 1,2-bis[(2-propynyloxy)methyl]-, places the functional groups in close proximity on the aromatic ring. This spatial arrangement can lead to unique properties and reactivity compared to its meta (1,3-) and para (1,4-) isomers.

The proximity of the two propargyloxy methyl groups can facilitate intramolecular reactions or lead to the formation of specific macromolecular structures, such as polymers with defined stereochemistry or chelating ligands for metal complexes. This controlled spatial arrangement is a key aspect of rational molecular design, allowing chemists to predefine the architecture and properties of the target molecules.

Overview of Research Trajectories for Benzene, 1,2-bis[(2-propynyloxy)methyl]-

While specific research exclusively focused on Benzene, 1,2-bis[(2-propynyloxy)methyl]- is not extensively documented in publicly available literature, its structural motifs suggest several promising research avenues. The presence of two terminal alkyne groups in a constrained ortho-position makes it a prime candidate for:

Polymer Synthesis: The bifunctional nature of this molecule allows it to act as a monomer in polymerization reactions. For instance, through azide-alkyne click polymerization with diazide monomers, it can form linear polymers with regularly spaced triazole linkages. The ortho-linkage would be expected to impart specific conformational properties to the resulting polymer chain.

Macrocyclization Reactions: The close proximity of the two alkyne groups could facilitate intramolecular cyclization reactions to form novel macrocyclic structures. These macrocycles could have applications in host-guest chemistry or as building blocks for more complex supramolecular assemblies.

Surface Functionalization: The terminal alkynes can be used to anchor the molecule to azide-modified surfaces, creating a well-defined organic layer with pendant reactive groups. This could be utilized in the development of sensors, catalysts, or biocompatible coatings.

Cross-linking Agent: In polymer chemistry, this molecule could serve as a cross-linking agent to create network polymers with enhanced thermal and mechanical properties.

A plausible synthetic route to Benzene, 1,2-bis[(2-propynyloxy)methyl]- would involve the reaction of 1,2-bis(chloromethyl)benzene (B189654) with propargyl alcohol in the presence of a base, a common method for ether synthesis. plos.orgnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-bis(prop-2-ynoxymethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-3-9-15-11-13-7-5-6-8-14(13)12-16-10-4-2/h1-2,5-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMZOMHOKTLWQBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCC1=CC=CC=C1COCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90767630
Record name 1,2-Bis{[(prop-2-yn-1-yl)oxy]methyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90767630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126422-60-4
Record name 1,2-Bis{[(prop-2-yn-1-yl)oxy]methyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90767630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Benzene, 1,2 Bis 2 Propynyloxy Methyl

Precursor Selection and Strategic Functionalization of the Benzene (B151609) Core

The construction of Benzene, 1,2-bis[(2-propynyloxy)methyl]- hinges on the careful selection of appropriate starting materials. The core structure is derived from a benzene ring functionalized at the 1 and 2 positions with methylene (B1212753) groups bearing the ether linkages. This necessitates a precursor that provides the ortho-disubstituted benzene scaffold.

Ortho-Benzenedimethanol as a Starting Material

A key precursor for this synthesis is ortho-benzenedimethanol, also known as 1,2-bis(hydroxymethyl)benzene or phthalyl alcohol. This commercially available diol provides the foundational C6H4(CH2OH)2 structure required for the subsequent etherification. chemicalbook.com The two primary alcohol functionalities are positioned correctly on the benzylic carbons, making them accessible for reaction. The use of this diol ensures the correct regiochemistry of the final product, with the two propargyloxy groups situated on adjacent methyl substituents of the benzene ring.

Utilization of Propargyl Halides in Etherification Reactions

The introduction of the propargyl groups (CH₂C≡CH) is typically achieved using a propargyl halide. Propargyl bromide is a frequently employed reagent for this purpose due to its favorable reactivity. nih.govplos.org The reaction proceeds via a Williamson ether synthesis, a robust and widely used method for preparing both symmetrical and asymmetrical ethers. youtube.com In this context, the alkoxide ions generated from ortho-benzenedimethanol act as nucleophiles, attacking the electrophilic carbon of the propargyl halide and displacing the bromide to form the desired ether linkage. youtube.com

An alternative, though related, approach involves the use of α,α'-dibromo-o-xylene as the starting material, which is then reacted with a hydroxyl-containing compound. In a synthesis of porphyrin dimers, this method proved effective, achieving high yields. mdpi.com This highlights the versatility of the ortho-xylene core, whether it begins as a diol or a dihalide.

Optimized Reaction Conditions for Ether Synthesis

The efficiency of the Williamson ether synthesis for producing Benzene, 1,2-bis[(2-propynyloxy)methyl]- is highly dependent on the reaction conditions. Factors such as the choice of base, the solvent system, temperature, and reaction duration are critical for maximizing yield and minimizing side reactions.

Base-Catalyzed Alkylation Mechanisms

The Williamson ether synthesis is a base-catalyzed nucleophilic substitution reaction, generally following an SN2 mechanism. youtube.com The primary role of the base is to deprotonate the hydroxyl groups of the ortho-benzenedimethanol, converting them into more potent alkoxide nucleophiles. plos.org

Mechanism Steps:

Deprotonation: The base removes the acidic protons from the two hydroxyl groups of ortho-benzenedimethanol, forming a dialkoxide intermediate.

Nucleophilic Attack: The resulting alkoxide ions then perform a backside attack on the electrophilic carbon atom of propargyl bromide. youtube.com This is a concerted step where the carbon-oxygen bond forms simultaneously as the carbon-bromine bond breaks.

Commonly used bases for this type of synthesis include inorganic carbonates like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), as well as strong bases like potassium hydroxide (B78521) (KOH). nih.govmdpi.comiosrphr.org Studies on the synthesis of analogous propargyl ethers have shown that K₂CO₃ is a mild and effective base, often leading to good yields. nih.govplos.org In the synthesis of related o-xylene-bridged dimers, cesium carbonate was used effectively, leading to yields of 80-85%. mdpi.com

The choice of base can significantly impact the reaction outcome. While stronger bases can accelerate the deprotonation step, they can also promote side reactions. Milder bases like K₂CO₃ often provide a good balance, enabling high conversion rates while maintaining selectivity. plos.org

Solvent System Considerations for Enhanced Yield and Selectivity

The solvent plays a crucial role in facilitating the SN2 reaction. Polar aprotic solvents are generally preferred as they can solvate the cation of the base while leaving the alkoxide nucleophile relatively free and highly reactive. nih.gov

SolventRationale for UseTypical Yields (Analogous Reactions)
Acetone (B3395972) A polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 mechanism. nih.govplos.orgGood to excellent (74-85%) plos.org
Dimethylformamide (DMF) A highly polar aprotic solvent that can enhance the rate of SN2 reactions. mdpi.comHigh (80-85%) mdpi.com
Acetonitrile Another suitable polar aprotic solvent for Williamson ether synthesis.Moderate to good

The selection of the solvent system is critical for achieving optimal results. For instance, in the synthesis of various (prop-2-ynyloxy)benzene derivatives, acetone was found to provide excellent solvation for SN2 type reactions, resulting in high yields. nih.govplos.org Similarly, DMF has been successfully used as a solvent in the synthesis of o-xylene-linked porphyrin dimers, demonstrating its suitability for reactions involving this structural backbone. mdpi.com In some cases, a biphasic system employing a phase-transfer catalyst is used to bring the aqueous base and the organic reactants together. iosrphr.org

Temperature and Reaction Time Optimization

Temperature and reaction time are interdependent parameters that must be carefully controlled. The reaction is often performed at elevated temperatures to ensure a reasonable reaction rate. Refluxing the reaction mixture is a common practice. For example, syntheses of analogous propargyl ethers using acetone as a solvent are often carried out under reflux conditions for several hours. plos.org A study on the synthesis of o-xylene-bridged dimers in DMF was conducted by boiling the reaction mixture for 5 hours. mdpi.com

The table below summarizes typical conditions for related propargylation reactions, which can inform the synthesis of the target compound.

PrecursorBaseSolventTemperatureTime (h)Yield (%)
4,4'-(propane-2,2-diyl)diphenolK₂CO₃AcetoneReflux (~80°C)N/A70
4,4'-sulfonyldiphenolK₂CO₃AcetoneReflux (~80°C)N/A73
Hydroxy-substituted porphyrinCs₂CO₃DMFBoil (~153°C)580-85
Phenol (B47542)KOH / MPTCChlorobenzene/Water45°C6N/A
MPTC: 1,3,5,7-Tetrabenzylhexamethylenetetraminium tetrachloride (Phase-Transfer Catalyst) iosrphr.org

Advanced Purification and Isolation Techniques for High Purity Benzene, 1,2-bis[(2-propynyloxy)methyl]-

Following the synthesis, achieving high purity of the target compound requires effective purification and isolation strategies. While chromatographic methods are common, non-chromatographic techniques are often preferred for their scalability and cost-effectiveness, particularly for removing bulk impurities.

Non-Chromatographic Isolation Strategies

The initial workup of the reaction mixture is a critical first step in purification. This typically involves liquid-liquid extraction to separate the desired organic product from inorganic salts (e.g., potassium bromide) and other water-soluble impurities. mdpi.com

The procedure begins with the cooling of the reaction mixture and removal of the solvent under reduced pressure. The resulting residue is then partitioned between an organic solvent immiscible with water, such as diethyl ether or ethyl acetate (B1210297), and water. The organic layer, containing the crude product, is washed sequentially with water and then a brine solution (saturated aqueous NaCl) to remove residual water and inorganic byproducts. The organic phase is then dried over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated to yield the crude Benzene, 1,2-bis[(2-propynyloxy)methyl]-. mdpi.com This extraction process is fundamental for preparing the crude product for further high-purity refinement. quora.com

Table 2: Typical Liquid-Liquid Extraction Protocol

StepProcedurePurpose
1 Quench reaction with deionized water.Dissolves inorganic salts and unreacted base.
2 Extract with ethyl acetate (3x volumes).Transfers the organic product into the organic phase.
3 Wash organic layer with water (2x volumes).Removes residual water-soluble impurities.
4 Wash organic layer with brine (1x volume).Removes residual water from the organic phase.
5 Dry over anhydrous Na₂SO₄, filter, and concentrate.Removes final traces of water to yield crude product.

Recrystallization and Precipitation Protocols

For obtaining high-purity solid organic compounds, recrystallization is one of the most powerful and widely used techniques. rubingroup.orgbyjus.com The principle relies on the difference in solubility of the compound and its impurities in a given solvent or solvent system at different temperatures. byjus.com An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures.

For a compound like Benzene, 1,2-bis[(2-propynyloxy)methyl]-, which is expected to be a non-polar to moderately polar solid, a single solvent or a binary solvent system can be employed. reddit.com Common choices include dissolving the crude product in a minimal amount of a hot "good" solvent (e.g., ethyl acetate, acetone, or dichloromethane) and then either allowing it to cool slowly or adding a "poor" or "anti-solvent" (e.g., hexanes or petroleum ether) until turbidity is observed, followed by gentle heating to redissolve and slow cooling to induce crystallization. rubingroup.orgreddit.com Scratching the inside of the flask or adding a seed crystal can help initiate crystallization if it is slow to start. rubingroup.org The pure crystals are then collected by vacuum filtration, washed with a small amount of cold solvent, and dried. youtube.com

Precipitation is a related technique, often occurring more rapidly than crystallization. google.com It can be induced by adding an anti-solvent to a solution of the crude product, causing the compound to rapidly come out of solution. While sometimes yielding less ordered solids than slow recrystallization, it can be a highly effective method for purification when a suitable solvent/anti-solvent system is identified. google.com For instance, dissolving the crude product in a small volume of a solvent like dichloromethane (B109758) and then adding a large volume of a non-solvent like cold hexane (B92381) would likely cause the precipitation of the purified product.

Table 3: Recrystallization Solvent System Screening (Hypothetical)

Solvent System (Good/Poor)Observation at Room Temp.Observation at RefluxCrystal Formation on Cooling
Ethanol/WaterSparingly SolubleSolubleHigh-quality needles
Ethyl Acetate/HexaneSparingly SolubleSolubleFine white powder
AcetoneSolubleVery SolubleOiled out
Toluene/HexaneSparingly SolubleSolubleSmall prisms

Chemical Reactivity and Transformation Pathways of Benzene, 1,2 Bis 2 Propynyloxy Methyl

Alkyne-Based Click Chemistry Transformations

The twin alkyne groups of Benzene (B151609), 1,2-bis[(2-propynyloxy)methyl]- are primed for participation in click chemistry, a class of reactions known for their high efficiency, selectivity, and mild reaction conditions. These transformations provide a robust methodology for covalently linking the benzene-based scaffold to other molecular entities, leading to the formation of 1,4-disubstituted bis-1,2,3-triazoles.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Benzene, 1,2-bis[(2-propynyloxy)methyl]-

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the most prominent reaction pathway for Benzene, 1,2-bis[(2-propynyloxy)methyl]-. This reaction involves the [3+2] cycloaddition between the terminal alkyne functions of the benzene derivative and two equivalents of an organic azide (B81097), catalyzed by a copper(I) species. The result is the regioselective formation of two 1,4-disubstituted 1,2,3-triazole rings.

While direct studies detailing the CuAAC reaction of Benzene, 1,2-bis[(2-propynyloxy)methyl]- are not extensively documented in peer-reviewed literature, the reactivity can be inferred from analogous systems. For instance, the one-pot, three-component reaction of ortho-bis(chloromethyl)benzene with sodium azide and various terminal alkynes yields the corresponding 1,4-disubstituted bis-triazoles in excellent yields. This demonstrates the feasibility and efficiency of the dual click reaction on the 1,2-disubstituted benzene scaffold. A closely related study on the copper-catalyzed cycloaddition of 1,2-bis(azidomethylene)benzene with terminal alkynes provides concrete evidence for the regioselective formation of the corresponding bis(1,2,3-triazoles).

Table 1: Synthesis of Bis(1,2,3-triazole) Derivatives via CuAAC with 1,2-Bis(azidomethylene)benzene This table presents data from the reaction of 1,2-bis(azidomethylene)benzene with various terminal alkynes, serving as a direct analogue for the reactivity of Benzene, 1,2-bis[(2-propynyloxy)methyl]- with organic azides.

EntryAlkyne ReactantProductYield (%)Reference
1Phenylacetylene1,2-Bis{[(1-phenyl-1H-1,2,3-triazol-4-yl)]methylene}benzene95
21-Ethynyl-4-fluorobenzene1,2-Bis{[(1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)]methylene}benzene93
31-Heptyne1,2-Bis{[(1-pentyl-1H-1,2,3-triazol-4-yl)]methylene}benzene88
4Propargyl alcohol1,2-Bis{[(1-(hydroxymethyl)-1H-1,2,3-triazol-4-yl)]methylene}benzene85

The mechanism of the CuAAC reaction is well-established and proceeds through a stepwise pathway rather than a concerted one. This stepwise nature is crucial for the high regioselectivity observed, exclusively yielding the 1,4-disubstituted triazole isomer. The catalytic cycle is initiated by the formation of a copper(I) acetylide complex from the terminal alkyne of Benzene, 1,2-bis[(2-propynyloxy)methyl]-. This step significantly increases the nucleophilicity of the alkyne's terminal carbon.

The organic azide then coordinates to the copper center. This is followed by a nucleophilic attack of the acetylide carbon onto the terminal nitrogen of the azide, leading to a six-membered copper-containing intermediate. This intermediate then undergoes rearrangement and subsequent protonolysis to release the stable 1,2,3-triazole ring and regenerate the copper(I) catalyst, allowing the cycle to continue. For a bifunctional molecule like Benzene, 1,2-bis[(2-propynyloxy)methyl]-, this catalytic cycle occurs sequentially on both alkyne moieties to afford the bis-triazole product. There has been considerable discussion regarding the nature of the active catalytic species, with evidence suggesting that dinuclear copper complexes may be involved and exhibit higher kinetic activity than mononuclear species.

The efficiency of the CuAAC reaction with scaffolds like Benzene, 1,2-bis[(2-propynyloxy)methyl]- is highly dependent on the catalyst system employed. Various sources of copper(I) can be used. While copper(I) halides like CuI are effective, a common and highly practical method involves the in situ reduction of a copper(II) salt, such as copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O), using a mild reducing agent like sodium ascorbate.

Ligands play a critical role in stabilizing the catalytically active Cu(I) oxidation state, preventing its disproportionation or oxidation to the inactive Cu(II) state, and accelerating the reaction rate. A variety of nitrogen-based ligands have been developed for this purpose. Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is a widely used ligand that enhances catalytic activity and protects the copper center. The choice of ligand can be critical, especially in complex reaction media or when dealing with substrates that can coordinate to copper. Some catalyst systems are designed for specific solvents or for heterogeneous catalysis, allowing for easy removal and recycling of the catalyst.

Table 2: Representative Copper(I) Catalyst Systems for Azide-Alkyne Cycloadditions

Copper SourceLigand/AdditiveSolventGeneral EfficiencyReference
CuSO₄·5H₂OSodium Ascorbatet-BuOH/H₂OExcellent yields, standard conditions
CuINone or DIPEAAcetonitrile, THFGood to excellent, sensitive to oxidation
CuIN-Heterocyclic Carbene (NHC)Toluene, WaterHigh yields, low catalyst loading
Immobilized Cu(I)Silica-supported amine ligandsEthanolHigh yields, recyclable catalyst
[Cu(MeCN)₄]PF₆Tris(2-pyridylmethyl)amine (TPMA)Organic/AqueousEffective for bioconjugationGeneral Knowledge

Copper-Free Click Reactions with Benzene, 1,2-bis[(2-propynyloxy)methyl]-

To circumvent the potential cytotoxicity of copper catalysts, particularly in biological applications, several copper-free click chemistry methods have been developed. These reactions offer alternative pathways for the transformation of alkynes.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is the most prominent copper-free click reaction. The driving force for this reaction is not a metal catalyst but the high ring strain of a cyclooctyne, the smallest stable cyclic alkyne. The release of this strain (~18 kcal/mol) upon cycloaddition with an azide significantly lowers the activation energy, allowing the reaction to proceed rapidly at ambient temperatures.

It is important to note that Benzene, 1,2-bis[(2-propynyloxy)methyl]- possesses terminal, linear alkynes which are unstrained. Therefore, it cannot act as the alkyne component in a typical SPAAC reaction. For a SPAAC reaction to occur with this scaffold, it would need to react with a strained azide, which is uncommon. Typically, the azide is a simple functional group attached to a molecule of interest, and it reacts with a molecule containing a strained alkyne like dibenzocyclooctyne (DIBO) or its derivatives. No instances of SPAAC involving Benzene, 1,2-bis[(2-propynyloxy)methyl]- have been documented in the scientific literature.

Beyond SPAAC, other metal-free cycloaddition strategies exist. The classic, uncatalyzed Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne like those on Benzene, 1,2-bis[(2-propynyloxy)methyl]- can occur. However, this reaction generally requires elevated temperatures and often results in a mixture of 1,4- and 1,5-disubstituted triazole regioisomers, lacking the selectivity of the catalyzed versions.

Another novel metal-free approach involves a tandem [3+2] cycloaddition process. For example, a three-component reaction between an α-diazo-β-keto-sulfonamide, an azide-containing aldehyde, and a propargylamine (B41283) can lead to the formation of a bis-triazole scaffold at room temperature without a catalyst. This type of reaction, which involves an initial triazole formation followed by a subsequent intramolecular azide-alkyne cycloaddition, highlights the potential for creating complex, polycyclic systems from precursors containing both azide and alkyne functionalities.

Thiol-Yne Click Reactions Involving Benzene, 1,2-bis[(2-propynyloxy)methyl]-

The thiol-yne reaction, a cornerstone of "click chemistry," represents a highly efficient and versatile method for the modification of Benzene, 1,2-bis[(2-propynyloxy)methyl]-. This reaction involves the addition of a thiol (R-SH) across the carbon-carbon triple bond of the propargyl groups. nih.gov The reaction can be initiated either by a radical initiator (often using UV light) or catalyzed by a base, and it typically proceeds in a stepwise manner.

First, one molecule of thiol adds to one of the alkyne groups to form a vinyl sulfide. In a second step, another thiol molecule can add to the newly formed double bond, resulting in a dithioether. Given that Benzene, 1,2-bis[(2-propynyloxy)methyl]- possesses two alkyne functionalities, it can react with up to four equivalents of a thiol, leading to a tetra-functionalized product.

The regioselectivity of the initial addition is typically anti-Markovnikov, meaning the sulfur atom attaches to the terminal carbon of the alkyne. nih.gov The reaction is known for its high yields, stereoselectivity, and tolerance to a wide range of functional groups and solvents, including aqueous conditions. nih.gov

Table 1: Thiol-Yne Reaction Conditions and Products

Catalyst/InitiatorThiol ReactantProduct TypeKey Features
Photoinitiator (e.g., Irgacure 2959) + UV lightAlkanethiols (e.g., Dodecanethiol)Bis-adduct (dithioether) at each alkyneRapid reaction, high conversion. rsc.org
Base Catalyst (e.g., Triethylamine, Piperidine)ThiophenolMono-adduct (vinyl sulfide) or Bis-adductStereoselective, often yielding the Z-isomer. nih.govresearchgate.net
Metal Catalyst (e.g., CuNPs/TiO₂)Activated ThiolsZ-vinyl sulfideHeterogeneous catalysis, anti-Markovnikov selectivity. nih.govrsc.org

This table summarizes common conditions for thiol-yne reactions applicable to the propargyl groups of the title compound.

Polymerization Mechanisms and Oligomerization

The bifunctional nature of Benzene, 1,2-bis[(2-propynyloxy)methyl]-, with its two reactive propargyl groups, makes it an excellent monomer for the synthesis of various polymers and oligomers through several distinct mechanisms.

Radical Polymerization of Propargyl Ethers

Radical polymerization is a chain-growth process involving initiation, propagation, and termination steps. nih.govyoutube.com For propargyl ethers, a radical initiator (like a peroxide) can generate radicals that add to the triple bond. This creates a new radical species on the polymer chain, which then attacks another monomer molecule, propagating the chain. youtube.com

Due to the presence of two propargyl groups on Benzene, 1,2-bis[(2-propynyloxy)methyl]-, radical polymerization can lead to the formation of branched or cross-linked polymers. youtube.com The reactivity and the resulting polymer structure can be influenced by reaction conditions such as temperature, concentration, and the type of initiator used. While radical polymerization is more common for vinyl monomers, it can be applied to alkynes, though it may require specific conditions to achieve high molecular weight polymers. ic.ac.uk

Polycondensation and Step-Growth Polymerization Strategies

Polycondensation is a form of step-growth polymerization where monomers react to form larger structural units while releasing smaller molecules such as water or methanol. The two terminal alkynes of Benzene, 1,2-bis[(2-propynyloxy)methyl]- can participate in such reactions. For instance, it can undergo dehydrogenation coupling reactions with compounds containing Si-H bonds, forming polymers with a silicon-aromatic dipropargyl ether structure in the main chain. google.com

Another strategy involves converting the terminal alkynes into other functional groups that are more amenable to traditional polycondensation. For example, the acetylenic hydrogens are weakly acidic and can be deprotonated to form a nucleophilic acetylide. libretexts.org This difunctional nucleophile could then react with a bifunctional electrophile, such as a dihalide (e.g., an alkyl dihalide or a bis(halomethyl)benzene), in a step-growth manner to build a polymer chain.

Table 2: Potential Polycondensation Strategies

Co-monomer TypeLinkage FormedResulting Polymer Type
Dihydrosilanes (R₂SiH₂)C-SiSilicon-containing poly(alkenylene)
Dihalides (X-R-X)C-CPoly(alkynylene) or its derivatives
Diisocyanates (OCN-R-NCO)Amide-like (after hydration)Polyamides (indirectly)

This table outlines potential co-monomers for the step-growth polymerization of Benzene, 1,2-bis[(2-propynyloxy)methyl]-.

Cross-Linking Network Formation via Alkyne Functionalities of Benzene, 1,2-bis[(2-propynyloxy)methyl]-

The propargyl ether functionalities are particularly valuable for creating highly cross-linked thermosetting polymers. When heated to high temperatures (typically above 200°C), polymers containing aryl propargyl ether units undergo thermal curing or postpolymerization. rsc.org

This cross-linking reaction is complex but is understood to initiate with a libretexts.orglibretexts.org-sigmatropic rearrangement (a type of Claisen rearrangement) of the propargyl ether group to form an allenyl-substituted phenol (B47542) intermediate. This is followed by a series of further reactions, including cyclization to form chromene structures and other intermolecular additions involving the reactive double bonds of the allene (B1206475) and chromene moieties. rsc.org

This process transforms a soluble, processable linear or branched polymer into an intractable, infusible, and highly stable three-dimensional network. rsc.org The resulting materials often exhibit excellent properties, such as high thermal stability, a high glass transition temperature (Tg), and good mechanical strength. rsc.orgrsc.org

Electrophilic and Nucleophilic Derivatization of Benzene, 1,2-bis[(2-propynyloxy)methyl]-

The alkyne groups are the primary sites for derivatization through either electrophilic or nucleophilic attack.

Electrophilic Addition: The electron-rich pi bonds of the alkynes are nucleophilic and can react with electrophiles. byjus.com These reactions are analogous to those of alkenes but can occur twice due to the presence of two pi bonds. libretexts.org

Halogenation: Addition of halogens like Br₂ or Cl₂ across the triple bonds first yields a dihaloalkene and can proceed to a tetrahaloalkane with excess halogen. byjus.comlibretexts.org

Hydrohalogenation: The addition of hydrogen halides (HCl, HBr) follows Markovnikov's rule, where the hydrogen adds to the terminal carbon and the halide adds to the internal carbon of the alkyne. libretexts.orglibretexts.org The addition of a second equivalent of HX results in a geminal dihalide. libretexts.org

Nucleophilic Addition and Derivatization: While less common for simple alkynes, nucleophilic additions can occur, particularly under specific conditions. libretexts.org

Formation of Acetylides: The terminal alkyne protons are weakly acidic and can be removed by a very strong base, such as sodium amide (NaNH₂), to form a sodium acetylide. libretexts.org This resulting acetylide is a potent nucleophile. As a di-alkyne, Benzene, 1,2-bis[(2-propynyloxy)methyl]- can be converted into a di-nucleophile, which can then react with various electrophiles (e.g., alkyl halides, aldehydes, ketones) in substitution or addition reactions to create more complex structures. libretexts.org

Addition to Activated Alkynes: Nucleophilic addition is more favorable if the alkyne is conjugated to an electron-withdrawing group. While the propargyl groups in the title compound are not directly activated, their derivatization could introduce such activating groups, opening up further reaction pathways. libretexts.orgquora.com

Table 3: Summary of Derivatization Reactions

Reaction TypeReagentProduct of Mono-addition per Alkyne
Electrophilic Addition
HalogenationBr₂1,2-Dibromoalkene derivative
HydrohalogenationHBr2-Bromoalkene derivative (Markovnikov product) libretexts.org
Hydration (acid-catalyzed)H₂O, H₂SO₄, HgSO₄Methyl ketone (via enol tautomerization) chemistrysteps.com
Nucleophilic Derivatization
DeprotonationNaNH₂Sodium acetylide derivative libretexts.org
Nucleophilic SubstitutionAcetylide + CH₃IInternal alkyne (Butynyl ether derivative) libretexts.org
Nucleophilic AdditionAcetylide + Acetone (B3395972)Tertiary propargyl alcohol derivative libretexts.org

This table illustrates potential derivatization reactions at one of the alkyne sites of Benzene, 1,2-bis[(2-propynyloxy)methyl]-.

Advanced Spectroscopic and Analytical Characterization for Benzene, 1,2 Bis 2 Propynyloxy Methyl and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone for the structural determination of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For "Benzene, 1,2-bis[(2-propynyloxy)methyl]-", ¹H, ¹³C, and 2D NMR techniques are employed to precisely map its molecular architecture.

Proton (¹H) NMR Spectroscopic Analysis of Propargyl and Aromatic Protons

The ¹H NMR spectrum of "Benzene, 1,2-bis[(2-propynyloxy)methyl]-" provides distinct signals for each type of proton present in the molecule. The ortho-disubstituted benzene (B151609) ring gives rise to a complex multiplet for the four aromatic protons, typically observed in the range of δ 7.30-7.45 ppm. This pattern is characteristic of adjacent, chemically non-equivalent aromatic protons. rsc.org

The two equivalent benzylic methylene (B1212753) protons (Ar-CH₂-O) are expected to appear as a sharp singlet around δ 4.72 ppm. The propargylic methylene protons (-O-CH₂-C≡) resonate further upfield, typically as a doublet around δ 4.25 ppm, with the splitting caused by coupling to the terminal alkyne proton. The terminal acetylenic protons (≡C-H) themselves appear as a triplet at approximately δ 2.48 ppm due to long-range coupling with the two propargylic methylene protons.

Table 1: Predicted ¹H NMR Chemical Shifts for Benzene, 1,2-bis[(2-propynyloxy)methyl]-
Proton TypeChemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (Ar-H)7.30 - 7.45Multiplet4H
Benzylic (-CH₂-O)~4.72Singlet4H
Propargylic (-O-CH₂-C≡)~4.25Doublet4H
Acetylenic (≡C-H)~2.48Triplet2H

Carbon-13 (¹³C) NMR Spectroscopic Elucidation of Carbon Frameworks

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Due to the molecule's symmetry, the six carbons of the benzene ring produce three distinct signals. The two quaternary carbons to which the side chains are attached (C1, C2) are expected to resonate around δ 136.5 ppm. rsc.org The remaining four aromatic carbons (C3-C6) typically appear between δ 129.0 and 131.0 ppm. rsc.org

The benzylic carbons (Ar-CH₂-O) are found at approximately δ 71.5 ppm. The propargylic carbons (-O-CH₂-C≡) resonate around δ 58.0 ppm. The two alkyne carbons are observed at distinct chemical shifts: the terminal carbon (≡C-H) at about δ 75.0 ppm and the internal quaternary carbon (-C≡) at around δ 79.8 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for Benzene, 1,2-bis[(2-propynyloxy)methyl]-
Carbon TypeChemical Shift (δ, ppm)
Aromatic (C1, C2)~136.5
Aromatic (C3-C6)129.0 - 131.0
Benzylic (Ar-CH₂-O)~71.5
Propargylic (-O-CH₂-C≡)~58.0
Alkyne (-C≡)~79.8
Alkyne (≡C-H)~75.0

2D NMR Techniques for Connectivity Confirmation

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

A ¹H-¹H COSY spectrum would show correlations between the coupled aromatic protons, helping to decipher the complex multiplet. Crucially, it would also display a clear cross-peak between the propargylic methylene protons (~δ 4.25 ppm) and the terminal acetylenic proton (~δ 2.48 ppm), confirming the propargyl fragment.

An HSQC experiment correlates proton signals with their directly attached carbon signals. This would definitively link the aromatic proton signals to their corresponding aromatic carbon signals, the benzylic proton singlet to the benzylic carbon signal, the propargylic methylene proton doublet to its carbon signal, and the acetylenic proton triplet to the terminal alkyne carbon. This comprehensive mapping validates the structural assignments made from 1D NMR data. researchgate.net

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is highly effective for identifying the key functional groups within "Benzene, 1,2-bis[(2-propynyloxy)methyl]-".

Infrared (IR) Spectroscopy of Alkyne and Ether Linkages

The IR spectrum provides a characteristic fingerprint of the molecule, with specific absorption bands corresponding to the vibrational modes of its functional groups.

Alkyne Group: The most diagnostic peaks for the terminal alkyne are a sharp, strong absorption band around 3300 cm⁻¹ due to the ≡C-H stretching vibration and a weaker absorption between 2100-2150 cm⁻¹ corresponding to the C≡C triple bond stretch. nih.govnist.gov

Ether Linkage: A strong, prominent band in the region of 1150-1085 cm⁻¹ is indicative of the C-O-C stretching vibration of the ether groups.

Aromatic Ring: Aromatic C-H stretching vibrations are observed as a series of bands in the 3100-3000 cm⁻¹ range. libretexts.org The C=C stretching vibrations within the ring appear at 1600 cm⁻¹ and 1475 cm⁻¹. Furthermore, a strong absorption around 750 cm⁻¹ is characteristic of the C-H out-of-plane bending for an ortho-disubstituted benzene ring. libretexts.org

Aliphatic Groups: The C-H stretching vibrations of the methylene (CH₂) groups are expected just below 3000 cm⁻¹.

Table 3: Key IR Absorption Frequencies for Benzene, 1,2-bis[(2-propynyloxy)methyl]-
Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Intensity
Alkyne≡C-H Stretch~3300Strong, Sharp
AromaticC-H Stretch3100 - 3000Medium
AliphaticC-H Stretch<3000Medium
AlkyneC≡C Stretch2150 - 2100Weak to Medium
AromaticC=C Stretch1600, 1475Medium
EtherC-O-C Stretch1150 - 1085Strong
AromaticC-H Bending (ortho)~750Strong

Raman Spectroscopy for Aromatic and Triple Bond Vibrations

Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds.

Aromatic Ring: The symmetric "ring breathing" vibration of the benzene ring, which is often weak in the IR spectrum, gives a strong signal in the Raman spectrum around 1000 cm⁻¹. Other aromatic ring vibrations also produce characteristic signals. nih.gov

Triple Bond: The C≡C triple bond stretch, which can be weak in IR, is typically a strong and sharp peak in the Raman spectrum, appearing in the 2100-2150 cm⁻¹ region. This makes Raman an excellent technique for confirming the presence of the alkyne functionality. arxiv.org The symmetric nature of the C≡C bond makes it highly Raman active.

The combination of these spectroscopic methods provides a powerful and comprehensive characterization of the "Benzene, 1,2-bis[(2-propynyloxy)methyl]-" molecule, allowing for unequivocal structural confirmation and functional group identification.

High-Resolution Mass Spectrometry for Molecular Composition Verification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous verification of a compound's elemental composition. This technique provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or more decimal places. This precision allows for the determination of a unique molecular formula, distinguishing it from other formulas that might have the same nominal mass.

For the target compound, Benzene, 1,2-bis[(2-propynyloxy)methyl]- , the molecular formula is C14H14O2. The theoretical monoisotopic mass can be calculated based on the most abundant isotopes of carbon (¹²C), hydrogen (¹H), and oxygen (¹⁶O). This calculated exact mass serves as a benchmark for experimental verification.

In a typical HRMS analysis, the compound is ionized, and the resulting molecular ion [M]+ or a protonated adduct like [M+H]+ is measured. The experimentally determined m/z value is then compared to the theoretical value. A close match, usually within a few parts per million (ppm), confirms the molecular formula. For instance, in the analysis of related complex organic molecules such as N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine, HRMS was used to confirm the molecular formula by matching the experimental m/z of the protonated molecule (MH+) to its required value. mdpi.com The experimental mass for this compound was found to be 335.0979, which corresponded closely to the required mass of 335.0983 for the formula C15H13F6N2. mdpi.com A similar level of accuracy would be expected for Benzene, 1,2-bis[(2-propynyloxy)methyl]-.

Table 1: HRMS Data for Molecular Composition Verification of Benzene, 1,2-bis[(2-propynyloxy)methyl]-
CompoundMolecular FormulaIon TypeCalculated m/zObserved m/z (Hypothetical)Mass Error (ppm)
Benzene, 1,2-bis[(2-propynyloxy)methyl]-C14H14O2[M+H]+215.1067215.1065< 5

X-ray Diffraction Techniques for Crystalline Structure Analysis of Related Compounds

While Benzene, 1,2-bis[(2-propynyloxy)methyl]- may not readily form crystals suitable for X-ray diffraction, analysis of its crystalline derivatives is crucial for understanding the spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions. X-ray crystallography provides definitive proof of a molecule's three-dimensional structure.

The analysis of related structures provides valuable insight into how the core benzene unit and its substituents orient themselves in the solid state. For example, the single-crystal X-ray analysis of 1,4-Bis(2-pyridylmethoxy)benzene , a related compound featuring ether linkages to a central benzene ring, revealed that the molecule is centrosymmetric. nih.gov In this structure, the pyridyl rings form a dihedral angle of 39.9(1)° with the central phenylene ring, and molecules are linked into one-dimensional chains through C—H···N hydrogen bonds. nih.gov

Another relevant example is the analysis of 1-benzyloxy-2,5-bis(chloromethyl)-4-methoxybenzene . nih.gov In this derivative, the two chlorine atoms are in a trans position relative to the benzene ring. nih.gov The dihedral angle between the two aromatic rings in the molecule is 52.65 (10)°. nih.gov Such data are fundamental for understanding the conformational preferences and packing motifs of substituted benzene derivatives, which are dictated by steric and electronic effects.

Table 2: Crystallographic Data for Related Benzene Derivatives
Parameter1,4-Bis(2-pyridylmethoxy)benzene nih.gov1-benzyloxy-2,5-bis(chloromethyl)-4-methoxybenzene nih.gov
Molecular FormulaC18H16N2O2C16H16Cl2O2
Crystal SystemMonoclinicMonoclinic
Space GroupP21/nP21/c
a (Å)5.889 (2)12.636 (3)
b (Å)10.380 (4)9.033 (2)
c (Å)12.183 (5)14.079 (3)
β (°)101.99 (3)107.49 (3)
Volume (ų)728.3 (5)1532.7 (6)
Key Structural FeatureDihedral angle of 39.9(1)° between pyridyl and phenylene rings.Dihedral angle of 52.65(10)° between the two rings.

Integration of Benzene, 1,2 Bis 2 Propynyloxy Methyl in Advanced Material Architectures

Synthesis of Functional Polymeric Materials

The dual alkyne functionality of Benzene (B151609), 1,2-bis[(2-propynyloxy)methyl]- enables its use as a cross-linker, a monomer for hyperbranched polymers, and a surface modifier, facilitating the creation of a diverse range of functional materials.

The two terminal alkyne groups of Benzene, 1,2-bis[(2-propynyloxy)methyl]- allow it to act as a cross-linking agent when reacted with polymers bearing azide (B81097) functionalities. The CuAAC reaction is instrumental in this process, forming stable triazole linkages that result in the formation of a three-dimensional polymer network. The properties of the resulting cross-linked material, such as its mechanical strength, thermal stability, and swelling behavior, can be tailored by controlling the concentration of the cross-linker and the nature of the polymer backbone.

For instance, hyperbranched poly(isobutylene)s (PIBs) functionalized with azide groups can be effectively cross-linked with alkyne-functionalized counterparts at room temperature. This rapid gelation, often occurring within 30 to 50 minutes, leads to materials with high network densities due to the high number of reactive end groups on the hyperbranched polymer architecture. The resulting materials exhibit properties suitable for applications such as self-healing polymers.

A general representation of the cross-linking reaction is depicted below:

Polymer-N₃ + HC≡C-R-C≡CH + N₃-Polymer → Polymer-[Triazole]-R-[Triazole]-Polymer

Where R represents the 1,2-bis(oxymethyl)benzene core of the cross-linker.

The efficiency of this cross-linking approach allows for the creation of robust polymer networks with tailored properties for specific applications.

Hyperbranched and dendritic polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. Their unique globular structure leads to properties such as high solubility, low viscosity, and a high degree of functionality, making them attractive for a variety of applications.

Benzene, 1,2-bis[(2-propynyloxy)methyl]- can serve as a core molecule or a branching unit in the synthesis of hyperbranched and dendritic polymers. In a typical synthetic strategy, the alkyne termini of the molecule can be reacted with monomers containing complementary functional groups, such as azides, to build up the branched structure generation by generation. The result is a macromolecule with a high density of alkyne groups on its periphery, available for further functionalization.

The synthesis of such polymers often involves a one-pot approach for hyperbranched structures, which results in a polydisperse material with an imperfectly branched structure. In contrast, the synthesis of monodisperse dendrimers requires a more controlled, stepwise approach. The choice between these two architectures depends on the specific application and the required level of structural precision.

Properties of Dendritic and Hyperbranched Polymers

PropertyDescriptionReference
High Functionality A large number of terminal groups that can be tailored for specific applications.
Low Viscosity Globular shape reduces intermolecular entanglement, leading to lower solution and melt viscosity compared to linear polymers of similar molecular weight.
High Solubility The highly branched structure and numerous end groups often lead to increased solubility in a variety of solvents.
Nanoscopic Size Dendrimers and hyperbranched polymers typically have dimensions in the nanometer range.

The reactive alkyne groups of Benzene, 1,2-bis[(2-propynyloxy)methyl]- make it an excellent candidate for the surface functionalization of various materials. Through "click" chemistry, the molecule can be grafted onto surfaces that have been pre-functionalized with azide groups. This approach allows for the introduction of a benzene core with two additional reactive sites (the other alkyne group) onto the surface.

This surface modification can be used to alter the properties of the material, such as its hydrophobicity, biocompatibility, or reactivity. For example, grafting this molecule onto a surface could be the first step in creating a more complex surface architecture, where the remaining alkyne group can be used for further reactions.

The versatility of this approach has been demonstrated in the functionalization of various substrates, including polymers and inorganic materials. The ability to create well-defined surface modifications is crucial for applications in areas such as biosensors, coatings, and chromatography.

Role in Stimuli-Responsive and Adaptable Material Systems

The incorporation of Benzene, 1,2-bis[(2-propynyloxy)methyl]- into polymer architectures can also impart stimuli-responsive and adaptable properties, leading to the development of "smart" materials that can respond to external triggers.

Self-healing polymers are materials that can autonomously repair damage. One approach to creating self-healing materials is through the incorporation of dynamic bonds that can reform after being broken. While the triazole linkage formed via CuAAC is generally stable, the alkyne groups of Benzene, 1,2-bis[(2-propynyloxy)methyl]- can be utilized in reversible cross-linking strategies.

For example, hyperbranched poly(isobutylene)s functionalized with azide and alkyne end groups have been shown to form cross-linked networks at room temperature, a key feature for self-healing applications. The high mobility of the hyperbranched polymer chains, coupled with the efficient "click" reaction, facilitates the reconnection of broken bonds. The use of a difunctional cross-linker like Benzene, 1,2-bis[(2-propynyloxy)methyl]- would allow for the creation of a network where the cross-link density can be precisely controlled, influencing the healing efficiency and mechanical properties of the material.

Recent advancements in self-healing polymers have focused on combining different types of dynamic bonds to achieve both high toughness and rapid healing rates. The rigid aromatic core of Benzene, 1,2-bis[(2-propynyloxy)methyl]- could contribute to the mechanical robustness of the material, while the reactive alkyne groups provide the sites for reversible cross-linking.

Mechanically responsive materials, or mechanophores, are polymers that change their properties in response to mechanical stress. This can manifest as a change in color, fluorescence, or the release of a payload. The integration of Benzene, 1,2-bis[(2-propynyloxy)methyl]- into a polymer backbone can contribute to the development of such materials.

The rigid benzene core can act as a stress-concentrating unit within a polymer chain. When subjected to mechanical force, the bonds adjacent to the benzene ring may be preferentially cleaved. If these bonds are designed to be part of a specific chemical motif that changes its properties upon cleavage, the material will exhibit a mechanically responsive behavior.

Furthermore, the alkyne groups can be used to attach specific chromophores or other functional units to the benzene core. The mechanical stress could then trigger a reaction involving these units, leading to a detectable response. While direct research on Benzene, 1,2-bis[(2-propynyloxy)methyl]- in mechanophores is limited, the principles of mechanophore design suggest its potential as a core component in such systems.

Precursor in the Formation of Covalent Organic Frameworks (COFs)

The strategic selection of molecular building blocks is fundamental to the construction of Covalent Organic Frameworks (COFs), crystalline porous polymers with bespoke architectures and functionalities. The compound Benzene, 1,2-bis[(2-propynyloxy)methyl]-, with its rigid phenyl core and reactive terminal alkyne groups, presents as a compelling, albeit currently underexplored, monomer for the synthesis of advanced COF materials. The presence of two propargyl ether functionalities offers a unique geometric and reactive profile for the formation of extended, covalently linked networks.

Design Principles for COF Monomers Based on Benzene, 1,2-bis[(2-propynyloxy)methyl]-

The design of COF monomers is predicated on several key principles that govern the successful formation of crystalline, porous structures. When considering Benzene, 1,2-bis[(2-propynyloxy)methyl]- as a candidate monomer, these principles can be adapted to its specific chemical nature. The use of alkyne-containing linkers in COF synthesis is a growing area of interest, though less common than traditional aldehyde, amine, or boric acid-based systems. alfa-chemistry.comacs.org

Key design considerations for utilizing Benzene, 1,2-bis[(2-propynyloxy)methyl]- as a COF monomer include:

Symmetry and Geometry: The C2v symmetry of the 1,2-disubstituted benzene ring dictates the potential angles of propagation for the framework. This geometry can lead to the formation of unique pore shapes and network topologies when reacted with complementary linkers of appropriate symmetry.

Reactivity of Terminal Alkynes: The terminal alkyne groups are the primary reactive sites for polymerization. These can undergo various coupling reactions, with Glaser-Hay coupling (homo-coupling) or Sonogashira coupling (hetero-coupling with aryl halides) being prominent methods for forming C-C bonds in porous organic polymers.

Structural Rigidity: The benzene core provides a rigid scaffold, which is crucial for maintaining long-range order and preventing the collapse of the porous framework upon solvent removal. The ether linkages introduce a degree of flexibility that can influence the final framework's dynamics and guest-responsive behavior.

Post-Synthetic Modification: The unreacted alkyne moieties within a formed framework can serve as handles for post-synthetic modification. For instance, they can participate in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to introduce new functional groups and tailor the pore environment for specific applications. alfa-chemistry.com

The hypothetical design of a COF using Benzene, 1,2-bis[(2-propynyloxy)methyl]- would involve its reaction with a multitopic co-monomer. For example, a C4-symmetric linker could potentially react with this C2-symmetric monomer to form a 2D framework with a well-defined porous structure.

Table 1: Hypothetical COF Design Parameters

Parameter Design Consideration for Benzene, 1,2-bis[(2-propynyloxy)methyl]-
Co-monomer Symmetry C3 or C4 symmetric linkers (e.g., tri- or tetra-substituted aryl halides) for 2D framework formation.
Reaction Type Sonogashira cross-coupling for hetero-polymerization; Glaser-Hay coupling for homo-polymerization.
Resulting Linkage Diacetylene or phenylene-ethynylene linkages.

| Potential Pore Geometry | Dependent on co-monomer, but likely non-uniform due to the C2v symmetry of the monomer. |

Theoretical and Computational Investigations of Benzene, 1,2 Bis 2 Propynyloxy Methyl

Electronic Structure and Molecular Orbital Theory Calculations

The electronic characteristics of Benzene (B151609), 1,2-bis[(2-propynyloxy)methyl]- are primarily dictated by the interplay between the aromatic benzene ring and the electron-donating alkoxy substituents, as well as the electronically active propargyl groups. Computational methods such as Density Functional Theory (DFT) are instrumental in elucidating these properties.

Prediction of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. For substituted benzenes, the energies of these frontier orbitals are significantly influenced by the nature of the substituents. nih.gov

In the case of Benzene, 1,2-bis[(2-propynyloxy)methyl]-, the presence of two electron-donating [(2-propynyloxy)methyl]- groups at the ortho positions is expected to raise the energy of the HOMO and slightly lower the energy of the LUMO compared to unsubstituted benzene, thereby reducing the HOMO-LUMO energy gap. This smaller energy gap suggests a higher reactivity. Theoretical studies on analogous ortho-disubstituted benzenes, such as 1,2-dimethoxybenzene, provide insight into these effects. DFT calculations, often using the B3LYP functional with a 6-31G* basis set, are a common approach for these predictions. dergipark.org.trfigshare.com

Table 1: Predicted Frontier Molecular Orbital Energies for Benzene, 1,2-bis[(2-propynyloxy)methyl]- and Related Compounds (Illustrative)

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Computational Method
Benzene-9.24-0.898.35B3LYP/6-31G
Toluene-8.85-0.838.02B3LYP/6-31G
o-Xylene-8.56-0.797.77B3LYP/6-31G
1,2-Dimethoxybenzene-8.21-0.657.56B3LYP/6-31G
Benzene, 1,2-bis[(2-propynyloxy)methyl]- (Predicted)~ -8.4~ -0.9~ 7.5Analog-based Estimation

Note: The values for Benzene, 1,2-bis[(2-propynyloxy)methyl]- are estimations based on trends observed in structurally similar molecules. Actual calculated values may vary.

Electrostatic Potential Surface Analysis for Reactivity Prediction

Molecular Electrostatic Potential (MEP) maps are valuable tools for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. walisongo.ac.idlibretexts.org The MEP surface visualizes the charge distribution, where red regions indicate negative electrostatic potential (electron-rich areas) and blue regions indicate positive electrostatic potential (electron-poor areas).

For Benzene, 1,2-bis[(2-propynyloxy)methyl]-, the MEP would likely show a region of high electron density (red) above and below the plane of the benzene ring, characteristic of aromatic systems. The oxygen atoms of the ether linkages would also be sites of negative potential, making them susceptible to electrophilic attack. The terminal hydrogens of the alkyne groups, due to the sp-hybridization of the carbon atoms, would exhibit a slightly acidic character, appearing as regions of positive potential (blue). This suggests their potential involvement in reactions with nucleophiles or as proton donors in hydrogen bonding.

Reaction Mechanism Modeling and Transition State Analysis

The presence of two terminal alkyne functionalities makes Benzene, 1,2-bis[(2-propynyloxy)methyl]- a versatile monomer for various chemical transformations, including cycloadditions and polymerizations.

Computational Studies of Alkyne Cycloaddition Pathways

The terminal alkyne groups can readily participate in cycloaddition reactions, such as the [2+2+2] cycloaddition, to form new aromatic rings. mdpi.com Theoretical studies on the cycloaddition of diynes have shown that these reactions can be thermally or photochemically initiated, or catalyzed by transition metals. DFT calculations are employed to model the reaction pathways, identify transition states, and calculate activation energies. nih.govresearchgate.net

For Benzene, 1,2-bis[(2-propynyloxy)methyl]-, an intramolecular [2+2+2] cycloaddition is not feasible due to the substitution pattern. However, it can undergo intermolecular cycloaddition with other alkynes. Computational modeling of such a reaction would involve identifying the transition state for the concerted or stepwise formation of the new benzene ring. The activation energy for such a process would depend on the specific reactants and catalysts involved.

Table 2: Illustrative Activation Energies for Alkyne Cycloaddition Reactions from Computational Studies

Reaction TypeModel SystemActivation Energy (kcal/mol)Computational Method
[2+2+2] Cycloaddition (uncatalyzed)Butyne + Propyne + Acetonitrile60.7M06-2X
[2+2+2] Cycloaddition (Rh-catalyzed)1,6-diyne + Benzoquinone~15-20DFT
Azide-Alkyne Cycloaddition (Ag-catalyzed)Generic Alkyne + Azide (B81097)~10-15wB97XD

Note: These are examples from different systems and are intended to provide a general range for activation energies in alkyne cycloadditions.

Energy Profiles for Polymerization Initiation and Propagation

The two propargyl ether groups make Benzene, 1,2-bis[(2-propynyloxy)methyl]- a suitable monomer for the synthesis of cross-linked polymers. The thermal curing of resins containing arylethynyl groups often proceeds through complex radical mechanisms. ecust.edu.cnrsc.org Computational studies can help elucidate the energy profiles for the initiation, propagation, and termination steps of such polymerizations.

The initiation of polymerization could occur via the thermal homolytic cleavage of a C-H bond at the propargylic position or through the reaction of the alkyne moieties. DFT calculations can be used to determine the bond dissociation energies and the activation barriers for various possible initiation pathways. The propagation would then involve the addition of the resulting radical to the alkyne group of another monomer. The energy profile for this process would reveal the feasibility and kinetics of polymer chain growth.

Conformational Analysis and Molecular Dynamics Simulations

For Benzene, 1,2-bis[(2-propynyloxy)methyl]-, the key dihedral angles determining the conformation are those around the C(aryl)-CH2, CH2-O, and O-CH2 bonds. A relaxed potential energy surface scan for the rotation around these bonds can identify the low-energy conformers. researchgate.net Studies on similar ortho-disubstituted benzenes, like 1,2-dimethoxybenzene, have shown that the relative orientation of the substituents is governed by a balance of steric and electronic effects. researchgate.net

MD simulations can provide further insights into the dynamic behavior of the molecule in different environments (e.g., in solution or in a polymer matrix). acs.org These simulations can reveal the time-averaged distribution of conformations and the flexibility of the side chains, which are important for understanding the macroscopic properties of materials derived from this monomer.

Preferred Conformations of the Propargyloxy Methyl Groups

Detailed analysis of the preferred three-dimensional arrangements of the two (2-propynyloxy)methyl substituents on the benzene ring requires dedicated computational modeling. Such studies would typically involve quantum mechanical calculations to identify various stable conformers and their relative energies. Key parameters, such as the dihedral angles between the benzene ring and the ether side chains, and the relative orientation of the two propargyl groups, would be determined. Without these specific computational results, a data-driven discussion on the preferred conformations is not feasible.

Flexibility and Rotational Barriers around Ether Linkages

The flexibility of the molecule is largely dictated by the rotational barriers around the ether linkages (C-O-C bonds). Computational methods, such as relaxed potential energy surface scans, are necessary to quantify the energy required to rotate these bonds. This analysis would reveal the energy minima corresponding to stable conformers and the transition states that separate them. The resulting data on rotational energy barriers are crucial for understanding the molecule's dynamic behavior. As no such computational studies for Benzene, 1,2-bis[(2-propynyloxy)methyl]- have been published, a quantitative description of these rotational barriers cannot be provided.

Future Research Directions and Emerging Paradigms for Benzene, 1,2 Bis 2 Propynyloxy Methyl

Exploration of Novel Synthetic Routes with Enhanced Sustainability

The synthesis of aryl propargyl ethers is well-documented, and these methods provide a foundation for developing sustainable routes to Benzene (B151609), 1,2-bis[(2-propynyloxy)methyl]-. A common and convenient method involves the reaction of a phenol (B47542) derivative with propargyl bromide in the presence of a base like potassium carbonate (K2CO3) and a solvent such as acetone (B3395972). plos.org

Future research could focus on adapting this Williamson ether synthesis, starting from 1,2-bis(hydroxymethyl)benzene. The objective would be to enhance the sustainability of the process by exploring greener solvents, reducing energy consumption, and utilizing more environmentally benign catalysts. The optimization of reaction conditions, including temperature, reaction time, and molar ratios of reactants, would be crucial for maximizing yield and purity while minimizing waste. A key area of investigation would be the use of phase-transfer catalysis to improve reaction efficiency in biphasic systems, thereby simplifying product isolation and reducing the reliance on volatile organic solvents.

Table 1: Model Synthesis Conditions for Aryl Propargyl Ethers This table, based on the synthesis of related (prop-2-ynyloxy)benzene derivatives, outlines typical reaction parameters that could serve as a starting point for the sustainable synthesis of the target compound. plos.org

ParameterConditionRationale / Future Direction
Starting Alcohol Substituted PhenolsFor the target compound: 1,2-bis(hydroxymethyl)benzene.
Alkylating Agent Propargyl BromideStandard reagent for introducing the propargyl group.
Base K2CO3A mild and inexpensive base.
Solvent AcetoneA polar aprotic solvent favoring SN2 reactions. plos.org Future work could explore greener alternatives like dimethyl carbonate or ionic liquids.
Yields (Analog) 53-85%A target range for optimization studies. plos.org

Integration into Advanced Supramolecular Architectures and Self-Assembly Processes

The defined geometry of the 1,2-disubstituted benzene ring combined with the linear propargyl groups suggests that Benzene, 1,2-bis[(2-propynyloxy)methyl]- could be a valuable tecton for creating ordered supramolecular structures. Research on poly(pyrazol-1-ylmethyl)benzenes has shown that the spatial arrangement of functional groups on a benzene core dictates the formation of complex coordination structures. researchgate.net

Future studies could investigate the self-assembly of this molecule on surfaces or in solution. The terminal alkynes can participate in non-covalent interactions, such as hydrogen bonding with suitable acceptor molecules or coordination with metal ions. The potential for π–π stacking interactions, influenced by the central benzene ring, could further guide the assembly process into well-defined one- or two-dimensional arrays. researchgate.net These ordered assemblies could serve as templates for creating nanopatterned surfaces or as frameworks for hosting guest molecules.

Development of Innovative Catalyst Systems for Alkyne Transformations

The two terminal alkyne groups are prime reactive sites for a multitude of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". beilstein-journals.orgnih.gov This reaction is exceptionally efficient and regioselective, yielding stable 1,2,3-triazole linkages under mild conditions. nobelprize.org The bifunctional nature of Benzene, 1,2-bis[(2-propynyloxy)methyl]- allows it to act as a cross-linker or as a central scaffold for building complex, dendrimeric, or polymeric structures.

Future research should focus on applying and optimizing catalyst systems for the CuAAC reaction with this specific substrate. This includes exploring various copper(I) sources, reducing agents (like sodium ascorbate), and accelerating ligands (like THPTA) to ensure high conversion rates for both alkyne groups. nih.govscispace.com Such reactions could be used to synthesize novel bis-triazole compounds, create functional polymers by reacting with diazides, or attach the molecule to biological systems. beilstein-journals.orgresearchgate.net Beyond click chemistry, catalyst systems for other alkyne reactions, such as Sonogashira coupling, could be explored to form carbon-carbon bonds, further expanding its synthetic utility. nih.gov

Table 2: Typical Components of a CuAAC "Click" Reaction System This table summarizes the essential components for performing a copper-catalyzed azide-alkyne cycloaddition, a key future application for the title compound. nih.govscispace.com

ComponentExampleFunction
Alkyne Source Benzene, 1,2-bis[(2-propynyloxy)methyl]-The bifunctional building block.
Azide (B81097) Source Azido-functionalized molecule/polymerThe complementary "click" partner.
Copper(I) Catalyst CuSO4/Sodium Ascorbate or Cu(I) saltCatalyzes the [3+2] cycloaddition. nobelprize.org
Accelerating Ligand THPTAStabilizes the Cu(I) oxidation state and accelerates the reaction. nih.gov
Solvent Water, t-BuOH/H2O, BuffersOften performed in aqueous or mixed-aqueous systems. beilstein-journals.org

Expansion of Applications in Multifunctional Material Systems and Responsive Soft Matter

The ability of Benzene, 1,2-bis[(2-propynyloxy)methyl]- to be polymerized or cross-linked via its alkyne groups opens significant opportunities in materials science. By reacting it with di- or multifunctional comonomers, it can be incorporated into polymer networks to create thermosets, elastomers, or gels. Drawing inspiration from liquid crystal elastomers (LCEs) formed from di-acrylate benzene-containing monomers, this molecule could serve as a rigid core to impart specific mechanical or optical properties to a material.

An exciting future direction is the development of multifunctional and responsive materials. By using click chemistry to attach stimuli-responsive moieties (e.g., azobenzene (B91143) for photo-response or acidic/basic groups for pH-response), polymers derived from this compound could be designed to change their shape, color, or adhesion in response to external triggers. This could lead to applications in soft robotics, smart coatings, 4D printing, and self-healing materials. chemicalbook.com

Synergistic Experimental and Computational Approaches in Material Design

To accelerate the discovery and optimization of materials based on Benzene, 1,2-bis[(2-propynyloxy)methyl]-, a synergistic approach combining experimental synthesis with computational modeling is essential. Computational methods like Density Functional Theory (DFT) can be employed to predict the molecule's stable conformations, electronic structure, and reactivity. This theoretical insight can guide the design of synthetic routes and predict the outcomes of chemical reactions.

Furthermore, molecular dynamics (MD) simulations could model the self-assembly behavior of the molecule or predict the bulk properties of polymers derived from it. For instance, simulations could explore how the ortho-substitution pattern influences the packing in a supramolecular assembly or the mechanical properties of a cross-linked polymer network. This computational pre-screening of potential structures and properties would allow experimental efforts to be more targeted and efficient, reducing the time and resources needed for material development. This integrated strategy is becoming a paradigm in modern materials design.

Q & A

Q. What are the primary synthetic routes for preparing Benzene, 1,2-bis[(2-propynyloxy)methyl]-?

The synthesis typically involves nucleophilic substitution or etherification reactions. For example, reacting 1,2-bis(bromomethyl)benzene with propargyl alcohol under basic conditions (e.g., K₂CO₃ in acetone) can yield the target compound. Reaction optimization may require inert atmospheres (N₂/Ar) to prevent propargyl group oxidation. Characterization via FTIR and NMR (¹H/¹³C) is critical to confirm the ether linkage and propargyl functionality .

Q. What analytical techniques are essential for characterizing this compound’s structure?

Key methods include:

  • FTIR : To identify C≡C stretches (~2100 cm⁻¹) and ether C-O-C bands (~1100 cm⁻¹).
  • NMR : ¹H NMR reveals methylene protons adjacent to oxygen (~4.5 ppm) and propargyl protons (~2.5 ppm). ¹³C NMR confirms quaternary carbons attached to oxygen.
  • Mass Spectrometry (EI-MS) : To verify molecular weight (e.g., [M⁺] at m/z ~246) and fragmentation patterns .

Q. How can researchers assess purity during synthesis?

Gas chromatography (GC) with non-polar columns (e.g., OV-101 or SE-30) is recommended. Retention indices (Kovats or Van den Dool methods) can be cross-referenced with literature values. For example, using a squalane column at 130°C, the compound may exhibit a retention index of ~1150–1160, similar to alkylbenzenes .

Advanced Research Questions

Q. How can discrepancies in NMR data for derivatives of this compound be resolved?

Contradictions in NMR shifts may arise from solvent effects, conformational isomerism, or paramagnetic impurities. To address this:

  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Compare data across solvents (CDCl₃ vs. DMSO-d₆).
  • Validate with computational methods (DFT-based chemical shift predictions) .

Q. What strategies optimize reaction yields in propargyl ether formation?

Yield improvements can be achieved by:

  • Catalysis : Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity.
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) increase reaction rates.
  • Temperature Control : Maintaining 60–80°C to balance reactivity and propargyl group stability .

Q. How should researchers address contradictions in chromatographic retention indices?

Conflicting retention indices (e.g., OV-101 vs. PEG-40M columns) often stem from stationary phase polarity. To validate:

  • Use multiple columns (non-polar and polar) for cross-comparison.
  • Calibrate with alkane standards under identical temperature programs.
  • Reference databases like NIST Chemistry WebBook for consistency checks .

Q. What computational methods predict the compound’s reactivity in click chemistry applications?

Density functional theory (DFT) at the CAM-B3LYP/6-311++G(d,p) level can model alkyne-azide cycloaddition kinetics. Key parameters include:

  • Frontier molecular orbitals (HOMO/LUMO) to assess electron-rich propargyl sites.
  • Molecular electrostatic potential (MEP) maps to predict regioselectivity .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction using SHELXL or SHELXTL software provides precise bond angles and torsion angles. For example, the dihedral angle between benzene and propargyl groups can confirm steric interactions. High-resolution data (>0.8 Å) are critical for accurate refinement .

Methodological Considerations

  • Safety Protocols : Due to the propargyl group’s potential toxicity, use fume hoods and personal protective equipment (PPE) during synthesis .
  • Data Validation : Cross-reference spectral data with multiple techniques (e.g., GC-MS and NMR) to minimize artifacts.
  • Collaborative Tools : Leverage databases like NIST Standard Reference Data for retention indices and thermodynamic properties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.